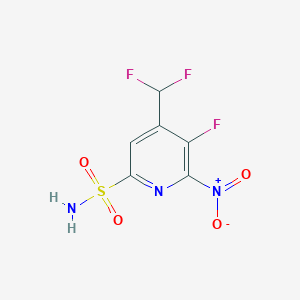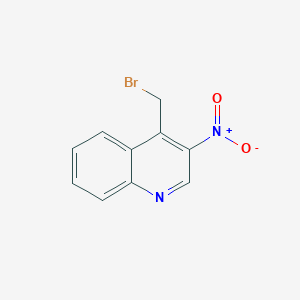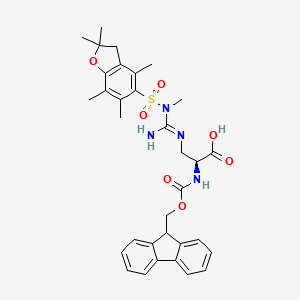
3-(1,5-Dimethyl-1H-pyrazol-3-yl)propiolic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,5-Dimethyl-1H-pyrazol-3-yl)prop-2-ynoic acid is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,5-Dimethyl-1H-pyrazol-3-yl)prop-2-ynoic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the alkylation of 1,5-dimethyl-1H-pyrazole with propargyl bromide under basic conditions to form the corresponding propargyl derivative. This intermediate is then subjected to oxidation using suitable oxidizing agents to yield the desired 3-(1,5-Dimethyl-1H-pyrazol-3-yl)prop-2-ynoic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1,5-Dimethyl-1H-pyrazol-3-yl)prop-2-ynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 3-(1,5-Dimethyl-1H-pyrazol-3-yl)prop-2-ynoic acid, which can have distinct chemical and biological properties .
Applications De Recherche Scientifique
3-(1,5-Dimethyl-1H-pyrazol-3-yl)prop-2-ynoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(1,5-Dimethyl-1H-pyrazol-3-yl)prop-2-ynoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(1,5-Dimethyl-1H-pyrazol-1-yl)prop-2-ynoic acid
- 3-(3,5-Dimethyl-1H-pyrazol-1-yl)prop-2-ynoic acid
- 3-(1,3-Dimethyl-1H-pyrazol-4-yl)prop-2-ynoic acid
Uniqueness
3-(1,5-Dimethyl-1H-pyrazol-3-yl)prop-2-ynoic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C8H8N2O2 |
|---|---|
Poids moléculaire |
164.16 g/mol |
Nom IUPAC |
3-(1,5-dimethylpyrazol-3-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C8H8N2O2/c1-6-5-7(9-10(6)2)3-4-8(11)12/h5H,1-2H3,(H,11,12) |
Clé InChI |
AZBPEBSXHWPWCG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN1C)C#CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(Methylsulfonyl)benzo[d]thiazol-4-ol](/img/structure/B13148447.png)

![5-Bromoisoxazolo[4,5-b]pyrazin-3-amine](/img/structure/B13148455.png)

![disodium;2-[[(2R,3S,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]acetate](/img/structure/B13148465.png)



![4-[4-(4-carboxyphenyl)-3-hydroxyphenyl]benzoic acid](/img/structure/B13148475.png)
![5-Methylbenzo[b]thiophen-3-amine](/img/structure/B13148478.png)
